N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various diseases. Its structure features a tetrahydroquinazoline core, which is known for its pharmacological properties.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as a carboxamide due to the presence of the carboxamide functional group. The presence of fluorine in the phenyl group enhances its lipophilicity and biological activity. The compound has been identified in various chemical databases and patent literature, indicating its relevance in drug discovery and development.
The synthesis of N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular formula for N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be represented as .
| Property | Value |
|---|---|
| Molecular Weight | 315.31 g/mol |
| Molecular Formula | C16H16F1N3O3 |
| SMILES | Cc1ccc(CNC(=O)C(=O)N(C)C)cc1F |
| InChI Key | XXXXXX |
N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can participate in several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide primarily involves its interaction with specific biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural modifications influence its potency and selectivity against target proteins.
The physical properties of N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide include:
| Property | Value |
|---|---|
| Melting Point | 150–155 °C |
| Solubility | Soluble in DMSO |
| Log P | 3.5 |
| pKa | 8.0 |
These properties are essential for understanding the compound's behavior in biological systems and its formulation into drug products.
N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has potential applications in various fields:
The ongoing research into this compound aims to elucidate its full potential in therapeutic applications while optimizing its efficacy and safety profiles.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: